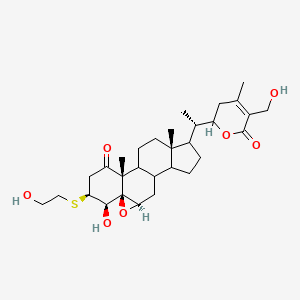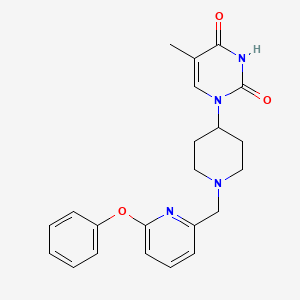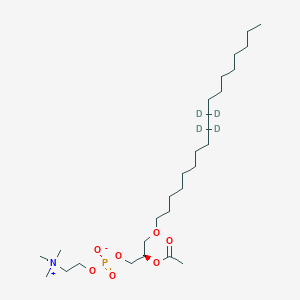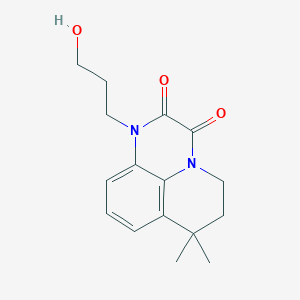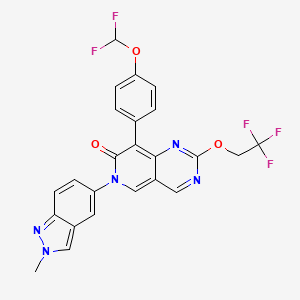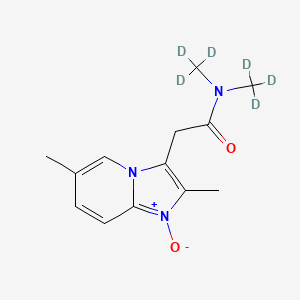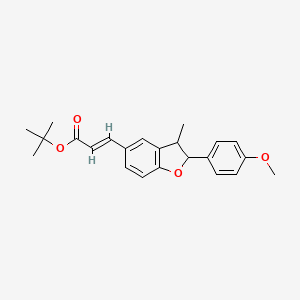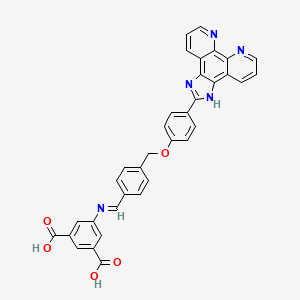
Antibacterial agent 112
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 112 is a potent antibacterial compound known for its efficacy against a wide range of bacterial pathogens. It has shown significant activity against microorganisms such as Pseudomonas aeruginosa, Streptococcus mutans, Bacillus subtilis, Escherichia coli, Enterococcus faecalis, Salmonella typhimurium, and Staphylococcus aureus . This compound is particularly valuable in the fight against drug-resistant bacteria, making it a promising candidate for further research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 112 involves the preparation of imidazo-phenanthroline derivatives. The process typically includes the following steps:
Formation of Imidazo-Phenanthroline Core: The core structure is synthesized through a multi-step reaction involving the condensation of appropriate aldehydes with diamines under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its antibacterial properties. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Antibacterial Agent 112 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives with altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its antibacterial activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, affecting the compound’s efficacy and spectrum of activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation may involve reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds.
科学的研究の応用
Antibacterial Agent 112 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of imidazo-phenanthroline derivatives.
Biology: The compound is employed in microbiological studies to investigate its effects on bacterial growth and resistance mechanisms.
Medicine: this compound is explored for its potential use in developing new antibiotics to combat drug-resistant bacterial infections.
Industry: The compound is utilized in the formulation of antibacterial coatings, disinfectants, and other products aimed at reducing bacterial contamination.
作用機序
The mechanism of action of Antibacterial Agent 112 involves the inhibition of bacterial DNA synthesis and cell wall formation. The compound targets specific enzymes and proteins essential for bacterial replication and survival. By binding to these molecular targets, this compound disrupts critical cellular processes, leading to bacterial cell death. The pathways involved include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair .
類似化合物との比較
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Tetracycline: An antibiotic that inhibits protein synthesis by binding to the bacterial ribosome.
Comparison: Antibacterial Agent 112 is unique in its structural complexity and the presence of multiple functional groups that enhance its antibacterial activity. Unlike penicillin, which primarily targets cell wall synthesis, this compound also inhibits DNA synthesis, making it effective against a broader range of bacteria. Compared to ciprofloxacin and tetracycline, this compound exhibits a different mode of action and spectrum of activity, providing an alternative option for treating drug-resistant infections .
特性
分子式 |
C35H23N5O5 |
|---|---|
分子量 |
593.6 g/mol |
IUPAC名 |
5-[[4-[[4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenoxy]methyl]phenyl]methylideneamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C35H23N5O5/c41-34(42)23-15-24(35(43)44)17-25(16-23)38-18-20-5-7-21(8-6-20)19-45-26-11-9-22(10-12-26)33-39-31-27-3-1-13-36-29(27)30-28(32(31)40-33)4-2-14-37-30/h1-18H,19H2,(H,39,40)(H,41,42)(H,43,44) |
InChIキー |
QSSLKWWKJVTLHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=NC7=CC(=CC(=C7)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


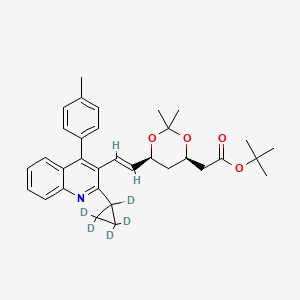
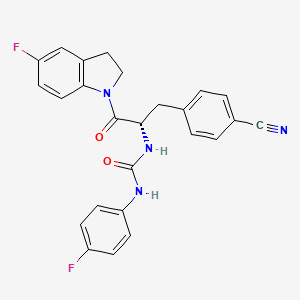
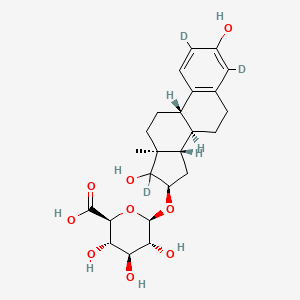
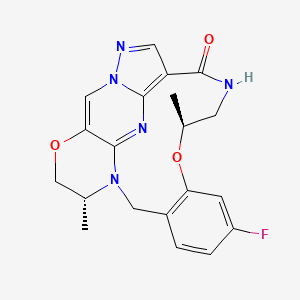

![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
